Homalomenol A

Übersicht

Beschreibung

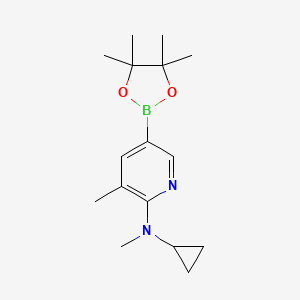

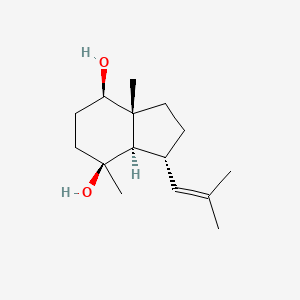

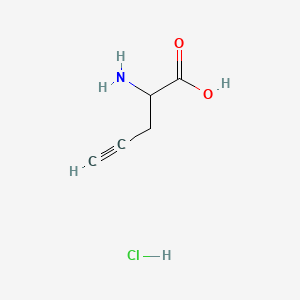

Homalomenol A is a natural sesquiterpenoid isolated from the roots of Homalomena aromatica . It belongs to the category of natural compounds and its chemical family is sesquiterpenoids . The molecular formula of Homalomenol A is C15H26O2 and its molecular weight is 238.4 .

Molecular Structure Analysis

The molecular structure of Homalomenol A is characterized by a perhydroindane core, which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 . The specific stereochemistry is 1R,3aR,4R,7S,7aR .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and functional groups .

Wissenschaftliche Forschungsanwendungen

Medicine

Homalomenol A: has shown promise in the field of medicine, particularly due to its antibacterial properties . Research indicates that compounds like Homalomenol A extracted from plants such as Homalomena vietnamensis can inhibit the growth of various microorganisms . This opens up potential applications in developing new antibacterial drugs, especially at a time when antibiotic resistance is a growing concern.

Agriculture

In agriculture, Homalomenol A could be utilized for its antimicrobial properties to protect crops from bacterial and fungal diseases . Its application could lead to the development of natural pesticides that are less harmful to the environment compared to synthetic chemicals.

Environmental Science

The environmental science sector could benefit from Homalomenol A’s properties by incorporating it into strategies for bioremediation . Its effectiveness against certain bacteria suggests it could be used to treat contaminated soils or water .

Material Science

While not directly linked to material science, the properties of Homalomenol A could inspire the synthesis of new materials with antibacterial surfaces . This could be particularly useful in healthcare settings, where preventing bacterial growth on surfaces is crucial .

Biotechnology

Homalomenol A’s antibacterial and antifungal effects could be harnessed in biotechnological applications, such as the development of bioactive coatings for medical devices or implants . This could significantly reduce the risk of infections associated with medical procedures.

Pharmacology

In pharmacology, Homalomenol A could be explored as a candidate for drug development, especially in creating treatments that require antimicrobial and anti-inflammatory activities . Its potential for treating skin infections and joint pain could lead to new topical or systemic pharmacological products.

Wirkmechanismus

Homalomenol A is a sesquiterpenoid that has been isolated from the roots of Homalomena aromatica . This compound has been studied for its potential therapeutic effects, particularly in relation to Alzheimer’s disease .

Target of Action

The primary target of Homalomenol A is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. In Alzheimer’s disease, the overactivity of AChE leads to a decrease in acetylcholine, contributing to cognitive decline .

Mode of Action

Homalomenol A acts as an inhibitor of AChE . By binding to AChE, it prevents the enzyme from breaking down acetylcholine, thereby increasing the availability of this neurotransmitter. This can help to alleviate the symptoms of Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .

Biochemical Pathways

The inhibition of AChE by Homalomenol A affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, Homalomenol A enhances cholinergic transmission, which can help to improve cognitive function in Alzheimer’s disease .

Pharmacokinetics

In silico investigations have suggested that it possesses good pharmacokinetic properties . This suggests that Homalomenol A may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could enhance its bioavailability and therapeutic potential .

Result of Action

The inhibition of AChE by Homalomenol A results in an increase in the levels of acetylcholine in the nervous system . This can help to alleviate the cognitive decline associated with Alzheimer’s disease, as acetylcholine plays a crucial role in memory and learning .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Homalomenol A research are not available in the search results, the field of natural product research is continually evolving. The development of new synthesis methods, the discovery of novel biological activities, and the exploration of structure-function relationships are all potential areas for future research .

Eigenschaften

IUPAC Name |

(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123658 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145400-03-9 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homalomenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Homalomenol A and where is it found?

A1: Homalomenol A is a sesquiterpenoid, a class of natural products with 15-carbon backbones often found in plants. It has been isolated from various plant species, including Homalomena pierreana, Chloranthus spicatus, and Homalomena pendula [, , ].

Q2: What is the molecular formula and weight of Homalomenol A?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of Homalomenol A, these can be deduced from its structure. Homalomenol A possesses a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.

Q3: How is the structure of Homalomenol A elucidated?

A3: The structure of Homalomenol A, like other isolated sesquiterpenoids, has been established primarily through spectroscopic methods. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D experiments, and Mass Spectrometry (MS). Infrared (IR) spectroscopy may also provide valuable information about functional groups present in the molecule [, , ].

Q4: Have there been any total syntheses reported for Homalomenol A?

A4: Yes, concise total syntheses for both (−)-Homalomenol A and its diastereomer (−)-Homalomenol B have been achieved. These syntheses utilized a key step involving the conjugate addition of organocopper(I) reagents to a bicyclic enone, highlighting the versatility of organic synthesis in accessing natural products [, ].

Q5: Has the biological activity of Homalomenol A been investigated?

A5: While some studies mention the isolation of Homalomenol A from various plant sources, the provided abstracts do not elaborate on specific biological activities associated with this compound. Further research is needed to explore its potential therapeutic applications.

Q6: Are there any known analytical methods for detecting and quantifying Homalomenol A?

A6: While not explicitly stated in the provided abstracts, common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS detectors, could be employed for the detection and quantification of Homalomenol A in plant extracts or other matrices.

Q7: Has Homalomenol A been found in other species besides Homalomena and Chloranthus?

A7: Yes, a compound initially named homalomenol D, isolated from Pterodon pubescens, was later identified as the correct structure of (rel)-2β,6β-epoxy-5β-hydroxy-isodaucane, highlighting the challenges in natural product chemistry and the importance of accurate structural characterization [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)